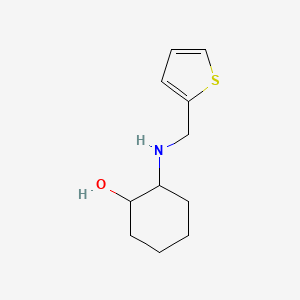

2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol

Descripción

2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol is a secondary amine derivative of cyclohexanol, featuring a thiophene-2-ylmethyl substituent on the amino group. Its molecular formula is C₁₁H₁₇NOS, with a molecular weight of 227.33 g/mol. The compound combines a cyclohexanol backbone—a six-membered carbocyclic alcohol—with a thiophene-containing amine moiety.

Propiedades

Fórmula molecular |

C11H17NOS |

|---|---|

Peso molecular |

211.33 g/mol |

Nombre IUPAC |

2-(thiophen-2-ylmethylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C11H17NOS/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h3-4,7,10-13H,1-2,5-6,8H2 |

Clave InChI |

BZJVCXVEQUFZTB-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C(C1)NCC2=CC=CS2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol typically involves the following steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Amination: The thiophene derivative is then reacted with an appropriate amine to introduce the amino group.

Cyclohexanol Formation:

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiophene ring or the cyclohexanol moiety.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Observations:

- Thiophene vs. Thiazole : The thiophene group in the target compound offers sulfur-mediated hydrophobicity and metabolic stability, whereas the thiazole in introduces a hydrogen-bond-accepting nitrogen, increasing polarity .

- Chirality : Stereoisomers like (1R,2R)-configured derivatives () highlight the importance of chirality in biological activity, though data for the target compound’s stereochemistry is unavailable .

Actividad Biológica

2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol is an organic compound that combines a cyclohexanol structure with a thiophene moiety, linked through a methylamino group. This unique structural arrangement not only enhances its chemical reactivity but also suggests potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, alongside relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol is CHNOS, with a molecular weight of 211.32 g/mol. The presence of a hydroxyl group (-OH) on the cyclohexane ring is critical for its biological activity, influencing its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 211.32 g/mol |

| CAS Number | 1178833-92-5 |

Antimicrobial Activity

Research indicates that 2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol exhibits significant antimicrobial properties. It has been shown to interact with specific enzymes and receptors that regulate microbial growth. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.

A study highlighted the compound's effectiveness against various strains of bacteria and fungi, suggesting its potential use as an antimicrobial agent in therapeutic applications. For instance, it demonstrated inhibitory effects comparable to established antibiotics in laboratory settings.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate signaling pathways involved in inflammatory responses. The presence of the thiophene ring may enhance its ability to interact with target proteins associated with inflammation.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of 2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol:

-

Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against Candida species, revealing significant inhibition zones in agar diffusion tests. The results indicated a concentration-dependent response, where higher concentrations led to larger zones of inhibition.

Microorganism Inhibition Zone (mm) Candida albicans 15 Candida parapsilosis 12 Candida tropicalis 10 - Inflammation Modulation : Another research effort focused on the compound's ability to reduce inflammatory markers in vitro. The findings suggested that treatment with 2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol led to a significant decrease in cytokine levels compared to untreated controls.

The proposed mechanisms underlying the biological activities of 2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes.

- Receptor Interaction : It could bind to specific receptors that modulate cellular responses to inflammation or infection.

- Signal Pathway Modulation : By altering signaling pathways, it may enhance the body’s response to infections or reduce excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.